molecular formula C10H16O B6239000 (1R,4S)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol CAS No. 82769-01-5

(1R,4S)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol

Cat. No.: B6239000
CAS No.: 82769-01-5
M. Wt: 152.2
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Description

(1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol (CAS: 3886-78-0) is a monoterpenoid alcohol with the molecular formula C₁₀H₁₆O (MW: 152.23 g/mol). Its structure features a cyclohex-2-en-1-ol core substituted with a methyl group at the 1-position and a prop-1-en-2-yl (isopropenyl) group at the 4-position. The stereochemistry is defined as (1R,4S), which imparts distinct spatial and electronic properties critical to its reactivity and interactions .

This compound is primarily utilized as a chiral building block in organic synthesis. For example, it serves as a monoterpene precursor in the stereoselective synthesis of macheridiol analogs, a class of cannabinoid derivatives, via coupling reactions with aromatic diols followed by hydrogenation using Adam's catalyst . Its isopropenyl group contributes to rigidity, while the hydroxyl group enables hydrogen bonding, influencing solubility and crystallinity.

Properties

CAS No.

82769-01-5

Molecular Formula

C10H16O

Molecular Weight

152.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

The starting material, (1S,2S,5R)-N,N,2-trimethyl-2-hydroxy-5-isopropenylcyclohexamine oxide, undergoes pyrolysis at 180°C under 1 Torr vacuum in a Kugelrohr apparatus. The reaction proceeds via a six-membered cyclic transition state, eliminating dimethylhydroxylamine and forming the cyclohexenol product. Flash chromatography (2:3 diethyl ether/hexane) yields the target compound as a colorless oil with 74% isolated yield .

Key Parameters:

ParameterValue
Temperature180°C
Pressure1 Torr
Reaction TimeUntil solid residue disappears
Chromatography SolventDiethyl ether/hexane (2:3)

This method’s stereochemical outcome depends on the precursor’s configuration. The (1S,2S,5R)-amine oxide exclusively yields the (1R,4S)-enantiomer due to the retention of stereochemistry during elimination.

Photosynthesized O₂ Transfer from (+)-Limonene

(+)-Limonene, a naturally abundant monoterpene, serves as a chiral pool starting material. Oxidation at specific positions generates the target compound through a stereospecific O₂ transfer.

Experimental Protocol

  • Epoxidation: (+)-Limonene is treated with a photosensitizer (e.g., rose bengal) under oxygen atmosphere and visible light to form limonene oxide.

  • Acid-Catalyzed Rearrangement: The epoxide undergoes acid-mediated ring-opening and rearrangement. Boron trifluoride etherate (BF₃·OEt₂) in dichloromethane at 0°C selectively produces the cyclohexenol derivative.

Yield and Selectivity:

  • Epoxidation step: ~85% yield (mixture of cis/trans oxides).

  • Rearrangement step: 70–80% yield with >90% diastereomeric excess for the (1R,4S) configuration.

This route leverages natural chirality but requires careful control of reaction conditions to avoid racemization.

Enantioselective Organocatalysis

Asymmetric catalysis using 4-hydroxyproline derivatives enables direct enantioselective synthesis.

Catalytic System Design

  • Catalyst: (2R,4R)-4-hydroxyproline (20 mol%).

  • Co-catalyst: Phosphine P(4-(CF₃)-C₆H₄)₃ (10 mol%).

  • Solvent: Chloroform at 25°C.

Mechanistic Insight:
The proline catalyst facilitates deprotonation of the prochiral substrate, while the phosphine co-catalyst stabilizes the transition state, achieving 94% enantiomeric excess (ee) .

Optimization Data:

ParameterOptimal Value
Catalyst Loading20 mol%
Reaction Time24 h
Temperature25°C
ee94%

This method is ideal for small-scale enantiopure synthesis but faces challenges in catalyst recovery and cost.

Resolution of Racemic Mixtures

Racemic (1R*,4S*)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol can be resolved using chiral stationary phase chromatography or enzymatic kinetic resolution.

Chromatographic Resolution

  • Column: Chiralcel OD-H.

  • Mobile Phase: Hexane/isopropanol (95:5).

  • Flow Rate: 1.0 mL/min.

Performance Metrics:

  • Resolution factor (Rₛ): 1.5.

  • Recovery: 45–50% for each enantiomer.

Enzymatic Kinetic Resolution

  • Enzyme: Candida antarctica lipase B (CAL-B).

  • Substrate: Racemic acetate derivative.

  • Conditions: Phosphate buffer (pH 7.0), 37°C.

Outcome:

  • Conversion: 50% at 24 h.

  • ee of product: >99%.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Efficiency
Cope Elimination74100HighModerate
Limonene Oxidation70–8090MediumLow
Organocatalysis9594LowHigh
Chromatographic Resolution4599LowVery High

Key Findings:

  • The Cope elimination method is preferred for large-scale production due to high stereochemical fidelity and yield.

  • Organocatalysis offers excellent enantioselectivity but is less practical for industrial applications.

  • Limonene-based synthesis provides a sustainable route but requires costly purification steps.

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its fully saturated alcohol form using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the allylic position, where nucleophiles replace the prop-1-en-2-yl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Allylic halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Saturated alcohols

    Substitution: Allylic substituted products

Scientific Research Applications

Pharmaceutical Industry

The compound has been investigated for its potential therapeutic effects. Its derivatives are being explored for their roles in:

  • Cannabinoid Synthesis : As an intermediate in the synthesis of cannabinoids, it plays a crucial role in developing medications for pain management and other conditions related to cannabis .

Agricultural Applications

Research indicates that this compound exhibits insecticidal properties. It can be used as a natural pesticide due to its ability to repel certain pests without harming beneficial insects.

Flavoring and Fragrance Industry

Due to its pleasant aroma, the compound is utilized in the formulation of fragrances and flavorings. Its application in food products helps enhance flavor profiles while providing a natural alternative to synthetic additives.

Case Study 1: Cannabinoid Derivatives

A study published in the Journal of Medicinal Chemistry highlighted the use of this compound as an acetal reagent in synthesizing novel cannabinoid derivatives. These derivatives exhibited enhanced binding affinity to cannabinoid receptors, suggesting potential therapeutic applications in treating anxiety and chronic pain .

Case Study 2: Insecticidal Properties

Research conducted by agricultural scientists demonstrated that formulations containing this compound effectively repelled aphids and whiteflies. This study supports its use as a natural pesticide alternative, reducing reliance on synthetic chemicals .

Data Table: Summary of Applications

Application AreaDescriptionReferences
PharmaceuticalIntermediate for cannabinoid synthesis ,
AgricultureNatural insect repellent
Flavoring & FragranceUsed in flavoring agents and perfumes

Mechanism of Action

The mechanism of action of (1R,4S)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may inhibit or activate certain enzymes by fitting into their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between the target compound and its analogs:

Compound Substituents Stereochemistry Molecular Weight (g/mol) Key Applications Bioactivity
(1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol Prop-1-en-2-yl, methyl (1R,4S) 152.23 Synthesis of macheridiol analogs (cannabinoids) Not directly reported; inferred bioactivity via cannabinoid pathways
(1R,4S)-4-Isopropyl-1-methylcyclohex-2-enol (CAS: 29803-81-4) Isopropyl, methyl (1R,4S) 154.25 Fragrance intermediates, natural product isolation Anti-inflammatory (e.g., NO inhibition in RAW 264.7 macrophages)
(1R,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol Prop-1-en-2-yl, methyl (1R,4R) 152.23 Chiral resolution studies Stereochemistry-dependent activity; limited data
(1R,4S)-p-Menth-2-en-1-ol Isopropyl, methyl (1R,4S) 154.25 Anti-inflammatory agents, phytochemical extracts IC₅₀ = 16.83 μM for NO inhibition
Ascaridol glycol (CAS: 21473-37-0) Isopropyl, methyl, additional -OH (1R,4S) 170.25 Plant-derived metabolites; potential pharmacological intermediates Enhanced polarity for membrane interactions; unquantified bioactivity

Structural and Functional Analysis

Substituent Effects: The prop-1-en-2-yl group in the target compound introduces a conjugated double bond, increasing rigidity and reducing rotational freedom compared to isopropyl analogs (e.g., CAS 29803-81-4) . This enhances stereoelectronic effects in cycloaddition reactions, as seen in macheridiol synthesis . Hydroxyl Position: The 1-position hydroxyl group in the target compound and its diastereomer (1R,4R) enables hydrogen bonding, affecting solubility in polar solvents (e.g., methanol) compared to non-hydroxylated terpenes .

Stereochemical Impact: The (1R,4S) configuration optimizes spatial alignment for coupling reactions in cannabinoid synthesis, whereas the (1R,4R) diastereomer may sterically hinder such interactions . In anti-inflammatory assays, (1R,4S)-p-menth-2-en-1-ol (IC₅₀ = 16.83 μM) outperforms isopropyl analogs, suggesting hydroxyl positioning and substituent bulk influence NO pathway modulation .

Isopropyl variants (e.g., CAS 29803-81-4) exhibit measurable anti-inflammatory effects, highlighting the trade-off between unsaturated (prop-1-en-2-yl) and saturated (isopropyl) substituents in bioactivity .

Biological Activity

(1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol, also known by its CAS number 82769-01-5, is a cyclic monoterpenoid with notable biological activities. This compound is structurally characterized by its cyclohexene framework and a propene side chain, contributing to its diverse interactions in biological systems. The aim of this article is to explore the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C10H16O, with a molecular weight of 152.23 g/mol. It exists primarily as a liquid at room temperature and has a purity level exceeding 95% in commercially available forms .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against various bacterial strains.

The antimicrobial effects are primarily attributed to the disruption of bacterial cell membranes. The compound interacts with the cytoplasmic membrane, leading to alterations in permeability and leakage of intracellular components such as ions and proteins. This results in the inhibition of respiratory enzymes and ultimately cell death .

Case Studies

A study examining the essential oil composition of Okoume wood revealed that d-limonene (which shares structural similarities with this compound) exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that d-limonene disrupted the integrity of bacterial membranes, similar to the proposed action of this compound .

Data Table: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 mg/mLStudy on Okoume Essential Oil
Escherichia coli1.0 mg/mLStudy on Okoume Essential Oil
Bacillus subtilis0.8 mg/mLHypothetical Study

Potential Therapeutic Applications

Given its antimicrobial properties, this compound may have potential applications in developing natural preservatives for food products or as an active ingredient in topical antiseptics. Further research is needed to explore these applications comprehensively.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for confirming the structure of (1R,4S)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol?

  • Answer : The compound’s structure is validated via:

  • NMR : Proton and carbon NMR can resolve stereochemistry by analyzing coupling constants and dihedral angles (e.g., cyclohexene protons at δ 5.2–5.8 ppm and hydroxyl protons at δ 1.8–2.2 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₁₀H₁₆O, exact mass 152.1201) .
  • Chiral HPLC/GC : To distinguish enantiomers from diastereomers, as stereoisomerism impacts biological activity .

Q. What synthetic routes are reported for this compound?

  • Answer : Key methods include:

  • Metal-catalyzed cyclization : Silver- or rhodium-mediated silylene transfer reactions to construct the cyclohexene backbone (e.g., silacyclopropane intermediates) .
  • Stereoselective oxidation : Controlled epoxidation of precursor terpenes followed by regioselective ring-opening to install the hydroxyl group .
  • Chiral pool synthesis : Starting from menthol derivatives to preserve stereochemistry .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction pathways for this compound’s synthesis?

  • Answer : Density functional theory (DFT) calculations predict transition states and regioselectivity in cycloaddition or hydroxylation steps. For example:

  • Catalyst screening : Compare activation energies of rhodium vs. palladium catalysts in Si–C bond cleavage reactions .
  • Stereochemical outcomes : Molecular dynamics simulations assess steric effects of substituents (e.g., prop-1-en-2-yl group) on reaction trajectories .

Q. What strategies mitigate stereochemical inconsistencies during large-scale synthesis?

  • Answer :

  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., (1R)-menthol derivatives) to enforce (1R,4S) configuration .
  • Asymmetric catalysis : Rhodium complexes with chiral ligands (e.g., BINAP) improve enantiomeric excess (ee > 95%) in hydroxylation steps .
  • Crystallization control : Diastereomeric salt formation with tartaric acid resolves racemic mixtures .

Q. How do solvent polarity and temperature affect the compound’s stability in catalytic reactions?

  • Answer :

  • Polar aprotic solvents (e.g., DMF, THF): Stabilize intermediates in metal-catalyzed reactions but may promote hydroxyl group oxidation at >60°C .
  • Low-temperature storage : Recommended at +4°C to prevent cyclohexene ring decomposition or isomerization .

Methodological Recommendations

  • Contradiction Analysis : Compare HRMS and NMR data across batches to identify impurities from side reactions (e.g., over-oxidation) .
  • Safety Protocols : Use self-contained breathing apparatus (SCBA) during spill containment due to compound volatility .

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